Dimethyl thio-toluene diamine
Overview
Description
Dimethyl thio-toluene diamine (DMTD) is an aromatic diamine compound with a molecular formula of C7H12N2S. It is a colorless liquid with a strong odor, and it is insoluble in water. DMTD is widely used in the synthesis of various organic compounds, and it has also been used as a flame retardant.
Scientific Research Applications
Polyurethane Elastomer Curing Agent
DMTDA is a new type of polyurethane elastomer curing agent . It consists of two isomers of 2,4- and 2,6- DMTDA two amine mixture . Compared with the commonly used MOCA, DMTDA is a low viscosity liquid at room temperature, making it suitable for low temperature operation .
Hardening Agent
DMTDA is used as a hardening agent . It can be used in various applications where increased rigidity and durability are required .
Polyurethane Printing Squeegee
In the printing industry, DMTDA is used for polyurethane printing squeegees . The properties of DMTDA make it ideal for this application, providing the right balance of flexibility and rigidity .
Research and Development
DMTDA and related products are used for scientific research in various fields . This includes cell and developmental biology research, cell signaling, and more .
Advanced Material Manufacturing
DMTDA is used in the manufacturing of advanced materials . Its properties make it suitable for use in 3D printing, batteries, supercapacitors, and fuel cells .
properties
IUPAC Name |
2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S2/c1-5-8(10)6(12-2)4-7(13-3)9(5)11/h4H,10-11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDBDYPHJXUHEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1N)SC)SC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00869437 | |
Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
3,5-Dimethylthio-2,6-diaminotoluene | |
CAS RN |
104983-85-9, 106264-79-3 | |
Record name | 2-Methyl-4,6-bis(methylthio)-1,3-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104983-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104983859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethacure 300 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106264793 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,3-Benzenediamine, 2-methyl-4,6-bis(methylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00869437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-methyl-4,6-bis(methylsulfanyl)benzene-1,3-diamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Q & A
Q1: What is the role of 3,5-Dimethylthio-2,4-toluenediamine in the development of polyurethane encapsulating materials?
A: 3,5-Dimethylthio-2,4-toluenediamine acts as a chain extender in the synthesis of polyurethane encapsulating materials. [] Chain extenders are crucial for linking pre-polymers, thus increasing the molecular weight and influencing the final properties of the polyurethane.
Q2: How does the use of 3,5-Dimethylthio-2,4-toluenediamine as a chain extender impact the properties of the resulting polyurethane encapsulating material?
A: While the provided abstract [] doesn't specify the individual impact of 3,5-Dimethylthio-2,4-toluenediamine, it mentions that the resulting polyurethane material exhibits a tensile strength exceeding 14 MPa. Additionally, the material demonstrates high retention of its mechanical properties even when exposed to harsh conditions like salt fog and hygrothermal environments. This suggests that 3,5-Dimethylthio-2,4-toluenediamine contributes positively to the overall strength and durability of the polyurethane encapsulating material.
Q3: Are there any alternative chain extenders to 3,5-Dimethylthio-2,4-toluenediamine for polyurethane synthesis mentioned in the research?
A: Yes, the research mentions several alternative chain extenders, including ethylene glycol, diethylene glycol, 1,2-propylene glycol, 1,4-butanediol, 1,6-hexanediol, trimethylolpropane, and N,N'-di(2-hydroxypropyl) aniline. [] The choice of chain extender can significantly influence the properties of the final polyurethane material, and researchers often explore different options to optimize performance for specific applications.
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